2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
Description
The compound 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. Key structural features include:
- Sulfanylidene (C=S) substituent at position 2: Contributes to hydrogen-bonding capacity and redox activity.
- Acetamide linkage: Facilitates molecular recognition via hydrogen bonding (N–H and C=O groups).
Properties
CAS No. |
688793-52-4 |
|---|---|
Molecular Formula |
C15H10Cl2N4O3S |
Molecular Weight |
397.23 |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C15H10Cl2N4O3S/c16-8-3-4-11(10(17)6-8)24-7-12(22)20-21-14(23)9-2-1-5-18-13(9)19-15(21)25/h1-6H,7H2,(H,20,22)(H,18,19,25) |
InChI Key |
LZPLILBDKVXATC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(NC(=S)N(C2=O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=C1 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a dichlorophenoxy group and a pyrido[2,3-d]pyrimidine core, contributing to its unique biological profile. The IUPAC name of the compound is indicative of its complex structure, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis, leading to potential antimicrobial and anticancer effects. The inhibition of these pathways can disrupt normal cellular functions, making it a candidate for further investigation in therapeutic applications.
Anticancer Activity
Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidine are known for their ability to induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to target cancer cell metabolism may also play a crucial role in its efficacy.
Antimicrobial Properties
The dichlorophenoxy moiety has been associated with antimicrobial activity. Research has demonstrated that compounds featuring this group can inhibit the growth of various bacterial strains. This suggests that 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide may possess similar properties.
Case Studies
Several studies have investigated the effects of related compounds on biological systems:
- Cellular Toxicity : A study examining the effects of similar dichlorophenoxy compounds on isolated rat liver mitochondria found concentration-dependent impacts on mitochondrial function, suggesting potential toxicological implications at higher doses .
- Antitumor Efficacy : Research involving pyrido[2,3-d]pyrimidine derivatives showed promising results in inhibiting tumor growth in animal models, highlighting the need for further exploration into the anticancer potential of this compound .
- Enzyme Inhibition : Investigations into enzyme interactions revealed that compounds with similar structural features could effectively inhibit topoisomerases and kinases involved in cancer progression, indicating a possible mechanism for the anticancer activity of 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide .
Data Tables
| Biological Activity | Mechanism | Effect |
|---|---|---|
| Anticancer | Enzyme inhibition (e.g., topoisomerases) | Induction of apoptosis |
| Antimicrobial | Growth inhibition of bacteria | Reduction in cell viability |
| Toxicity | Mitochondrial dysfunction | Impaired ATP production |
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide exhibit promising antitumor activity. For instance, research has shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may possess activity against a range of bacterial strains, indicating its potential use as an antibacterial agent. The presence of the dichlorophenoxy group is believed to enhance its interaction with microbial targets .
Enzyme Inhibition
Another significant application is in enzyme inhibition. The compound has been tested against various enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. Inhibition of these enzymes can lead to altered metabolic processes, providing therapeutic benefits .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of derivatives based on this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro. |
| Study B | Antimicrobial Effects | Showed effectiveness against Gram-positive bacteria with low MIC values. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression. |
Comparison with Similar Compounds
Pyrido-Pyrimidine Derivatives
Example : The compound in Scheme 24 () contains a pyrido[3,2-d]pyrimidine core but differs in substituents:
- A 4-aminopyrimidinyl group replaces the sulfanylidene moiety.
- A carbamoyl-imidazolylprop-2-enamido side chain is present instead of the dichlorophenoxy group. Key Differences:
- The target compound’s dichlorophenoxy group may improve membrane permeability compared to the polar carbamoyl side chain in .
- The sulfanylidene group (C=S) in the target compound could enhance thiol-mediated interactions, unlike the amine group in .
Pyrimidine-Thioacetamide Derivatives
Example : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ():
Analysis :
- Both compounds share dichloroaryl substituents, suggesting similar strategies to enhance steric bulk and hydrophobicity.
Thieno-Pyrimidine Derivatives
Examples :
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (): Molecular Weight: 409.89 g/mol. H-Bond Donors/Acceptors: 1/4.
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): Molecular Weight: ~498.59 g/mol (calculated). Substituents: 4-Chlorophenyl and trifluoromethyl groups.
Comparison with Target Compound :
Analysis :
- The trifluoromethyl group in may enhance metabolic stability relative to the dichlorophenoxy group in the target compound.
Research Findings and Implications
Physicochemical Properties
- Solubility: Thieno-pyrimidines (Evidences 7–8) exhibit higher molecular weights (>400 g/mol), suggesting lower aqueous solubility than the target compound (MW: ~397).
- Thermal Stability : The melting point of ’s compound (230–232°C) indicates strong crystalline packing, likely due to hydrogen-bonding networks .
Substituent Effects
- Sulfur vs. Oxygen : Sulfanylidene (C=S) and thioether (S–C) groups (Evidences 3, 8) may confer distinct redox properties compared to oxygen-based linkages.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide?
- Methodological Answer :
Synthesis typically involves multi-step reactions:- Core Formation : Construction of the pyrido[2,3-d]pyrimidin-4-one scaffold via cyclization of substituted pyridine precursors under reflux conditions (e.g., in DMF at 100–120°C for 6–12 hours) .
- Sulfanylidene Introduction : Thiolation using Lawesson’s reagent or phosphorus pentasulfide in anhydrous toluene (60–80°C, 4–6 hours) to generate the 2-sulfanylidene moiety .
- Acetamide Coupling : Reaction of the sulfanylidene intermediate with 2,4-dichlorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine) in acetonitrile at room temperature for 12–24 hours .
Critical Conditions :
- Solvent purity (e.g., anhydrous DMF or acetonitrile).
- Temperature control (±2°C) to avoid side reactions.
- Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments and carbon frameworks. Key signals include:
- Acetamide NH at δ 10.10–10.50 ppm (singlet).
- Sulfanylidene S-H at δ 12.50–13.00 ppm (broad) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ±0.01 Da) .
- Elemental Analysis : Combustion analysis for C, H, N, S (deviation ≤0.3% from theoretical values) .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfanylidene group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide bond .
- Thermal Stability : Degradation observed >80°C; avoid prolonged exposure to heat during synthesis or storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
-
Methodological Answer :
- Substituent Variation : Modify the dichlorophenoxy group (e.g., replace Cl with F, CH₃) to assess steric/electronic effects on target binding .
- Core Modifications : Introduce heteroatoms (e.g., O→S in the pyrimidine ring) to alter solubility and bioavailability .
- Bioassay Strategies :
-
Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization assays.
-
Compare IC₅₀ values to establish SAR trends .
Example SAR Table :
Derivative Substituent (R) IC₅₀ (μM) Solubility (mg/mL) Parent 2,4-Cl₂PhO 0.45 0.12 1 4-FPhO 0.78 0.25 2 2-CH₃PhO 1.20 0.50 Data adapted from structural analogs in .
Q. What experimental techniques elucidate interactions with biological targets (e.g., proteins)?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinase domains) to resolve binding modes. Requires high-purity protein (>95%) and compound .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized protein .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Q. How can contradictions in biological activity data between assays be resolved?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) .
- Solubility Correction : Account for compound aggregation or precipitation in aqueous buffers using DLS (dynamic light scattering) .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
Q. What computational strategies predict pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADMET Modeling : Use tools like SwissADME or ADMETlab to predict:
- LogP (target <3 for oral bioavailability).
- CYP450 inhibition (risk of drug-drug interactions) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability in physiological conditions (e.g., 100 ns trajectories) .
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
